Cas no 891119-24-7 (2-nitro-N-{3-3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide)

2-nitro-N-{3-3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide structure
891119-24-7 structure
Product name:2-nitro-N-{3-3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide
CAS No:891119-24-7
MF:C23H15N7O3
MW:437.410303354263
CID:6028421
PubChem ID:16873406

2-nitro-N-{3-3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-nitro-N-{3-3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide
    • 2-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
    • F2508-1217
    • 891119-24-7
    • 2-nitro-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
    • AKOS024654576
    • 2-nitro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
    • Inchi: 1S/C23H15N7O3/c31-23(18-8-1-2-9-20(18)30(32)33)25-17-7-3-5-15(13-17)19-10-11-21-26-27-22(29(21)28-19)16-6-4-12-24-14-16/h1-14H,(H,25,31)
    • InChI Key: WYNDFCCIEJFXJH-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1[N+](=O)[O-])NC1=CC=CC(=C1)C1C=CC2=NN=C(C3C=NC=CC=3)N2N=1

Computed Properties

  • Exact Mass: 437.12363737g/mol
  • Monoisotopic Mass: 437.12363737g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 4
  • Complexity: 704
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 131Ų
  • XLogP3: 2.7

2-nitro-N-{3-3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2508-1217-3mg
2-nitro-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
891119-24-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2508-1217-15mg
2-nitro-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
891119-24-7 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2508-1217-4mg
2-nitro-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
891119-24-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2508-1217-10μmol
2-nitro-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
891119-24-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2508-1217-10mg
2-nitro-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
891119-24-7 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2508-1217-2μmol
2-nitro-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
891119-24-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2508-1217-5mg
2-nitro-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
891119-24-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2508-1217-5μmol
2-nitro-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
891119-24-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2508-1217-1mg
2-nitro-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
891119-24-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2508-1217-2mg
2-nitro-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
891119-24-7 90%+
2mg
$59.0 2023-05-16

2-nitro-N-{3-3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide Related Literature

Additional information on 2-nitro-N-{3-3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide

Professional Introduction to Compound with CAS No. 891119-24-7 and Product Name: 2-nitro-N-{3-3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide

The compound with the CAS number 891119-24-7 and the product name 2-nitro-N-{3-3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The intricate structure of this molecule, characterized by multiple nitrogen-containing rings and functional groups, makes it a promising candidate for further investigation in drug discovery and development.

At the core of this compound's structure lies a benzamide moiety, which is a well-known pharmacophore in medicinal chemistry. Benzamides are frequently incorporated into drug molecules due to their ability to interact with biological targets in a highly specific manner. The presence of a nitro group in the molecule introduces additional reactivity and may influence its pharmacokinetic properties. This nitro group can potentially undergo reduction or other chemical transformations, which could be exploited in the design of prodrugs or for modulating the compound's bioavailability.

The nitrogen-rich heterocyclic system in 2-nitro-N-{3-3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide is particularly noteworthy. The combination of a triazolopyridazine ring and a pyridine ring provides a complex three-dimensional framework that can interact with biological receptors in unique ways. Such structures are often associated with enhanced binding affinity and selectivity, which are critical factors in the development of effective pharmaceuticals. The pyridine ring, in particular, is known for its ability to form hydrogen bonds and coordinate with metal ions, further expanding the potential interactions of this compound with biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy. Molecular docking studies have been instrumental in understanding how 2-nitro-N-{3-3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide interacts with various enzymes and receptors. These studies suggest that the compound may exhibit inhibitory activity against several key targets involved in inflammatory pathways and cancer progression. The nitro group and the benzamide moiety are particularly important in these interactions, as they can modulate the electronic properties of the molecule and influence its binding affinity.

In vitro experiments have begun to validate these computational predictions. Initial screening assays have shown promising results regarding the compound's ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central players in inflammation. Additionally, preliminary cell-based assays indicate that 2-nitro-N-{3-3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide may possess anticancer properties by interfering with key signaling pathways involved in cell proliferation and survival. These findings are particularly exciting given the growing interest in developing small-molecule inhibitors for these targets.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves the careful construction of the triazolopyridazine core followed by functionalization with the pyridine-containing phenyl group. Each step must be meticulously controlled to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to construct the complex framework of this molecule. These methods highlight the sophistication of modern synthetic approaches and contribute to the growing toolkit available for constructing novel heterocyclic compounds.

The potential therapeutic applications of 2-nitro-N-{3-3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide are vast. Given its structural complexity and demonstrated biological activity, it could serve as a lead compound for further drug development. Medicinal chemists are exploring derivatives of this molecule that may enhance its potency or selectivity while minimizing potential side effects. The nitro group provides a handle for further chemical modification, allowing researchers to fine-tune the pharmacological properties of the compound.

Future research will likely focus on understanding the mechanism of action of this compound more thoroughly. Detailed biochemical studies will be necessary to elucidate how it interacts with its target enzymes and receptors at an atomic level. Additionally, preclinical studies will be essential to assess its safety profile and pharmacokinetic properties before moving into human clinical trials. These studies will provide critical insights into whether this compound has the potential to become a new therapeutic agent.

The development of new pharmaceuticals is often a lengthy and challenging process, but compounds like 2-nitro-N-{3-3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylyphenyl}benzamide offer hope for innovative treatments for various diseases. The combination of computational modeling、synthetic chemistry、and biological testing is revolutionizing drug discovery,and compounds like this exemplify how interdisciplinary approaches can lead to breakthroughs in medicine。The continued exploration of such molecules will undoubtedly contribute significantly to our understanding of disease mechanisms and provide new avenues for therapeutic intervention.

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